tert-Butyldiphenylphosphine
Overview
Description
tert-Butyldiphenylphosphine is an organophosphorus compound with the molecular formula C₁₆H₁₉P. It is a phosphine ligand characterized by the presence of a tert-butyl group and two phenyl groups attached to a phosphorus atom. This compound is widely used in various chemical reactions and industrial applications due to its unique steric and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyldiphenylphosphine can be synthesized through the reaction of diphenylphosphine with tert-butanol. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, followed by the addition of tert-butanol to form the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyldiphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: This compound can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Metal halides like palladium chloride or nickel chloride are often used in the formation of metal-phosphine complexes.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Metal-phosphine complexes.
Scientific Research Applications
tert-Butyldiphenylphosphine has several scientific research applications:
Catalysis in Organic Synthesis: It is used as a ligand in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.
Asymmetric Synthesis: Phosphine ligands derived from this compound are employed in asymmetric synthesis to achieve high enantioselectivity.
Photophysical Applications: Derivatives of this compound are used in organic light-emitting diodes (OLEDs) to achieve high efficiencies and stable color outputs.
Synthesis of Chiral Compounds: Chiral ligands derived from this compound are used in rhodium-catalyzed asymmetric hydrogenations.
Sterically Encumbered Systems: The compound is researched for its potential in creating sterically encumbered systems with low-coordinate phosphorus centers.
Mechanism of Action
tert-Butyldiphenylphosphine acts as a strong electron-donating ligand in coordination chemistry. It readily forms complexes with transition metals, enhancing their reactivity and selectivity in catalytic processes. The bulky tert-butyl group provides steric hindrance, which can influence the geometry and stability of the metal complexes formed.
Comparison with Similar Compounds
Similar Compounds
- Tri-tert-butylphosphine
- Di-tert-butylphenylphosphine
- Chlorodiphenylphosphine
- Phenylphosphonic dichloride
Uniqueness
tert-Butyldiphenylphosphine is unique due to its combination of steric bulk from the tert-butyl group and electronic properties from the diphenylphosphine moiety. This combination makes it particularly effective as a ligand in various catalytic processes, providing both stability and reactivity to the metal complexes formed .
Properties
IUPAC Name |
tert-butyl(diphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19P/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUPHAGRBBOLTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208727 | |
Record name | tert-Butyldiphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6002-34-2 | |
Record name | tert-Butyldiphenylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6002-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | tert-Butyldiphenylphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006002342 | |
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Record name | 6002-34-2 | |
Source | DTP/NCI | |
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Record name | tert-Butyldiphenylphosphine | |
Source | EPA DSSTox | |
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Record name | tert-butyldiphenylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.316 | |
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Record name | tert-Butyldiphenylphosphine | |
Source | FDA Global Substance Registration System (GSRS) | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tert-butyldiphenylphosphine interact with metal centers, and what are the implications for its applications?
A1: this compound acts as a strong electron-donating ligand in coordination chemistry, readily forming complexes with transition metals like gold []. This property stems from the lone pair of electrons on the phosphorus atom, which can be donated to vacant orbitals on the metal center. The bulky tert-butyl and phenyl substituents on the phosphorus atom play a crucial role in influencing the steric environment around the metal center. This steric influence can impact the reactivity and stability of the resulting metal complexes. For instance, in the study by Ovcharenko et al. [], the presence of the tert-butyl group in (Nitronyl Nitroxide-2-ido)(this compound)gold(I) and -(Di(tert-butyl)phenylphosphine)gold(I) derivatives was found to not significantly hinder the activity of these complexes in cross-coupling reactions.
Q2: What is the crystal structure of this compound oxide, and what insights does it offer about its intermolecular interactions?
A2: In the crystal structure of this compound oxide (C16H19OP), the phosphorus atom adopts a distorted tetrahedral geometry, with the P–O bond length being 1.490 (1) Å []. Interestingly, the oxygen atom participates in intermolecular interactions with both phenyl groups of neighboring molecules. These C⋯O interactions, with distances of 2.930 (3) and 2.928 (4) Å, contribute to an extended supramolecular arrangement along the a-axis within the crystal lattice [].
Q3: Can this compound oxide undergo further functionalization? What are the potential synthetic applications of such reactions?
A3: Yes, this compound oxide can be further functionalized via double ortho-lithiation []. This process involves treating the compound with a strong base like an alkyllithium reagent, leading to the deprotonation of both ortho-positions on the phenyl rings. The resulting doubly lithiated species exhibits enhanced reactivity and serves as a versatile intermediate for the introduction of various electrophilic groups onto the aromatic rings. This synthetic strategy allows for the preparation of a diverse library of functionalized phosphine oxide derivatives, which can be further employed in the development of new ligands, catalysts, and materials.
Q4: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?
A4: Several spectroscopic methods are employed to characterize this compound and its derivatives. X-ray diffraction analysis is crucial for determining crystal structures, as demonstrated by the study on this compound oxide [] and the gold(I) complexes []. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 31P NMR, provides valuable information about the structure, dynamics, and purity of these compounds [, ]. Additionally, Infrared (IR) and UV-Vis spectroscopy are often utilized to investigate the functional groups and electronic properties of these compounds [].
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